molecular formula C14H19ClN2S B5125308 1-(3-chlorophenyl)-4-(tetrahydro-3-thienyl)piperazine

1-(3-chlorophenyl)-4-(tetrahydro-3-thienyl)piperazine

Cat. No. B5125308
M. Wt: 282.8 g/mol
InChI Key: KQULOXWVNAHTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-(tetrahydro-3-thienyl)piperazine, commonly known as TFMPP, is a synthetic piperazine compound. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. However, it has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

The exact mechanism of action of TFMPP is not fully understood. However, it is believed to interact with serotonin receptors in the brain. Specifically, it is thought to act as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its anxiolytic effects. It has also been shown to increase the release of dopamine and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using TFMPP in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that it has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses.

Future Directions

There are a number of potential future directions for research on TFMPP. One area of interest is its potential as an antidepressant. Another area of interest is its effects on learning and memory. Additionally, further research is needed to fully understand its mechanism of action and the potential for toxicity at higher doses.

Synthesis Methods

TFMPP can be synthesized using a variety of methods, including the reaction of 3-chloroaniline with tetrahydrothiophene followed by cyclization with piperazine. Another method involves the reaction of 3-chloroaniline with 3-thiophenemethanol followed by cyclization with piperazine.

Scientific Research Applications

TFMPP has been studied for its potential therapeutic applications in scientific research. It has been shown to have anxiolytic effects in animal models, meaning it can reduce anxiety. It has also been studied for its potential as an antidepressant and for its effects on learning and memory.

properties

IUPAC Name

1-(3-chlorophenyl)-4-(thiolan-3-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2S/c15-12-2-1-3-13(10-12)16-5-7-17(8-6-16)14-4-9-18-11-14/h1-3,10,14H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQULOXWVNAHTMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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